molecular formula C23H27NO3 B13458452 (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate

(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate

Cat. No.: B13458452
M. Wt: 365.5 g/mol
InChI Key: VXJFREJDXDGICQ-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a fluorenyl group, a piperidine ring, and a hydroxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenyl group and the piperidine ring. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by reduction and functional group modifications. The piperidine ring is often prepared through cyclization reactions involving appropriate precursors. The final step involves the esterification of the piperidine carboxylate with the hydroxypropyl group under controlled conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The fluorenyl group can be reduced to form a more saturated hydrocarbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It may be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The hydroxypropyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

  • (9H-fluoren-9-yl)methyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
  • (9H-fluoren-9-yl)methyl 4-(1-hydroxybutyl)piperidine-1-carboxylate

Uniqueness: The presence of the hydroxypropyl group in (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate provides a unique balance of hydrophilicity and hydrophobicity, making it particularly versatile in various applications. The specific arrangement of functional groups allows for unique interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C23H27NO3/c1-16(14-25)17-10-12-24(13-11-17)23(26)27-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22,25H,10-15H2,1H3

InChI Key

VXJFREJDXDGICQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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